1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is an organic compound that features a benzodioxole ring and a pyrimidine ring connected via a thioether linkage to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from appropriate precursors such as 4-methylpyrimidine-2-thiol.
Thioether Linkage Formation: The benzodioxole and pyrimidine rings are then connected via a thioether linkage using a suitable coupling reagent.
Ethanone Group Addition: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can be compared with similar compounds such as:
1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanol: This compound has an alcohol group instead of an ethanone group.
1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethane: This compound lacks the carbonyl group present in the ethanone derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-4-5-15-14(16-9)20-7-11(17)10-2-3-12-13(6-10)19-8-18-12/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMLLWTZBVMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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